17(R)-HETE is a subterminal hydroxyeicosatetraenoic acid (HETE) enantiomer derived from the metabolism of arachidonic acid by cytochrome P450 (CYP) enzymes, specifically the CYP4A and CYP4F families []. It plays a role in various physiological and pathophysiological processes, particularly in the kidneys and heart [].
The studies on HETEs have revealed their potential applications in various fields, particularly in cardiovascular medicine. For example, the vasoconstrictive properties of 20-HETE suggest its involvement in the development of hypertension and its potential as a target for antihypertensive therapies1. The role of 20-HETE in increasing ROS production and stimulating calcium channels in cardiomyocytes indicates its significance in the pathophysiology of cardiac ischemic diseases, making it a possible target for treatment3. Conversely, the vasorelaxant and antiplatelet effects of 19(S)-HETE through IP receptor activation suggest its therapeutic potential in preventing thrombosis and managing vascular diseases5.
17(R)-Hydroxyeicosatetraenoic acid is a significant compound in the family of hydroxyeicosatetraenoic acids, which are derived from arachidonic acid. This compound plays a crucial role in various biological processes, including inflammation and vascular functions. Hydroxyeicosatetraenoic acids are known for their involvement in signaling pathways and their potential therapeutic applications.
17(R)-Hydroxyeicosatetraenoic acid is primarily synthesized from arachidonic acid through enzymatic reactions involving lipoxygenases. It can also be found in various biological samples, including human tissues and plasma, where it participates in local signaling mechanisms.
17(R)-Hydroxyeicosatetraenoic acid is classified as an oxylipin, a group of bioactive lipids that includes various eicosanoids. It is specifically categorized under the class of hydroxyeicosanoids, which are products of the oxidation of polyunsaturated fatty acids.
The synthesis of 17(R)-Hydroxyeicosatetraenoic acid involves several methods, primarily focusing on enzymatic conversion and chemical synthesis. The enzymatic approach typically utilizes lipoxygenase enzymes to convert arachidonic acid into hydroxyeicosatetraenoic acids.
The synthesis often requires careful monitoring of reaction conditions and may involve purification steps such as high-performance liquid chromatography (HPLC) to isolate the product effectively .
The molecular structure of 17(R)-Hydroxyeicosatetraenoic acid consists of a long hydrocarbon chain with four double bonds (C20H32O3). The specific configuration at the hydroxyl group distinguishes it as the R-enantiomer.
17(R)-Hydroxyeicosatetraenoic acid participates in various biochemical reactions:
The kinetics of these reactions can be complex, often requiring detailed studies using techniques like Michaelis-Menten kinetics to understand enzyme-substrate interactions .
The mechanism of action for 17(R)-Hydroxyeicosatetraenoic acid involves its interaction with specific G protein-coupled receptors (GPCRs) on cell membranes. Upon binding to these receptors, it activates intracellular signaling cascades that lead to physiological responses such as:
Studies have shown that 17(R)-Hydroxyeicosatetraenoic acid can affect smooth muscle contraction and endothelial function, highlighting its role in cardiovascular health .
Relevant analyses often include spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) for structural characterization .
17(R)-Hydroxyeicosatetraenoic acid has several applications in scientific research:
Research continues to uncover new roles for 17(R)-Hydroxyeicosatetraenoic acid in health and disease, making it a compound of interest across multiple fields of biomedical research .
17(R)-Hydroxyeicosatetraenoic acid (17(R)-HETE) is generated primarily through the cytochrome P450 (CYP)-dependent ω-hydroxylation of arachidonic acid. This process occurs at the subterminal carbon (C17) of arachidonic acid’s hydrophobic chain, yielding a chiral hydroxyl group in the R-configuration. Key CYP isoforms implicated in this pathway include:
The reaction mechanism involves NADPH-dependent monooxygenation:
Table 1: Tissue-Specific CYP Isoforms in 17(R)-HETE Biosynthesis
CYP Isoform | Primary Tissue Localization | Relative Contribution to 17-HETE |
---|---|---|
CYP1B1 | Heart, vascular endothelium | High (70-80% of cardiac output) |
CYP4A/F | Kidney, liver | Moderate (15-25%) |
CYP2E1 | Brain, lung | Low (<10%) |
CYP1B1 exhibits remarkable enantioselectivity in 17-HETE biosynthesis, favoring the R-enantiomer over the S-enantiomer by a 3:1 ratio. This stereochemical preference arises from:
Table 2: Stereoselectivity Parameters of CYP1B1 for 17-HETE Enantiomers
Parameter | 17(R)-HETE | 17(S)-HETE | Ratio (R/S) |
---|---|---|---|
Vmax (nmol/min/nmol P450) | 0.82 | 0.28 | 2.93 |
Km (μM) | 42 | 48 | 0.88 |
kcat/Km (μM⁻¹min⁻¹) | 0.0195 | 0.0058 | 3.36 |
CYP isoforms exhibit distinct catalytic efficiencies toward arachidonic acid, governed by structural determinants:
Preferential hydroxylation at C17 (68% of total products) over C16 (12%) and C18 (20%) [7]
CYP4A11 (Human ortholog):
Dominant product: 20-HETE (85%), with minor 17-HETE (7%) [6] [10]
CYP2E1:
Key structural factors influencing specificity:
While both 17(R)-HETE and 19-HETE are subterminal HETEs, their biosynthesis diverges significantly:
19-HETE: Dominantly produced by CYP4A/F isoforms (renal cortex) and CYP2C8 (vascular endothelium) [7] [8].
Stereochemical Control:
CYP4A enzymes produce 19-HETE as a racemic mixture (50:50 R/S), whereas CYP2C8 yields 19(S)-HETE with 90% e.e. [8].
Kinetic Parameters:
Parameter | 17(R)-HETE (CYP1B1) | 19(S)-HETE (CYP2C8) |
---|---|---|
Km (μM) | 42 | 28 |
Vmax (nmol/min/nmol) | 0.82 | 1.15 |
kcat/Km (μM⁻¹min⁻¹) | 0.0195 | 0.041 |
Allosteric Regulation:
19(S)-HETE inhibits CYP1B1 (Ki = 0.8 μM) through noncompetitive binding, reducing 17-HETE synthesis by 70% [8] [12].
Metabolic Fate:
Structural Basis for Product Divergence:Molecular dynamics simulations reveal:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: